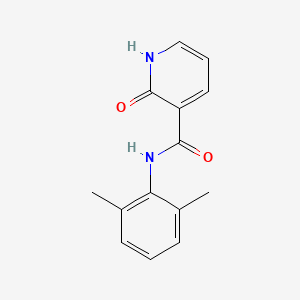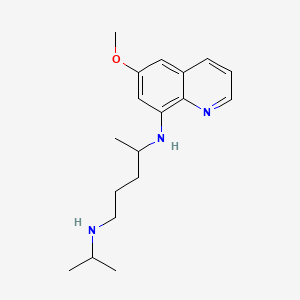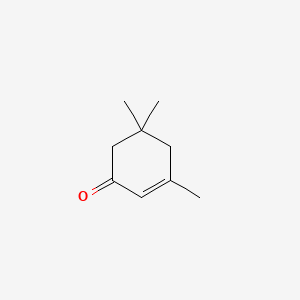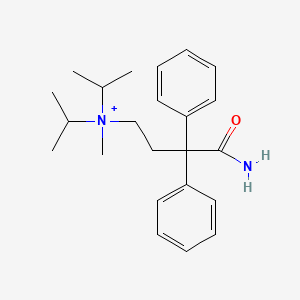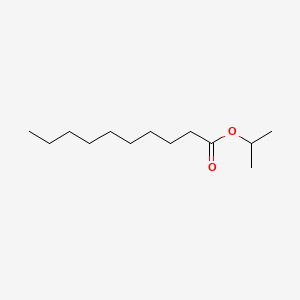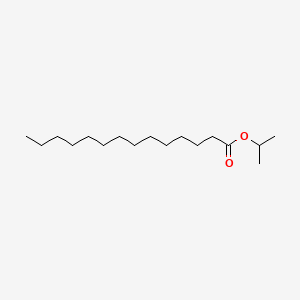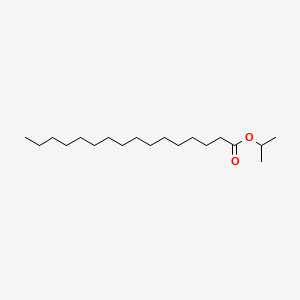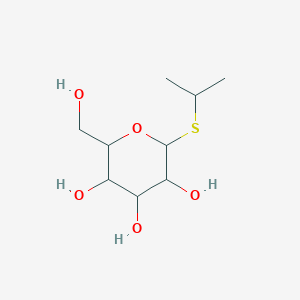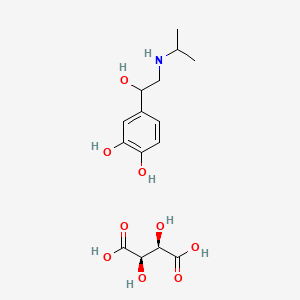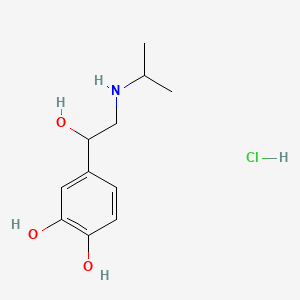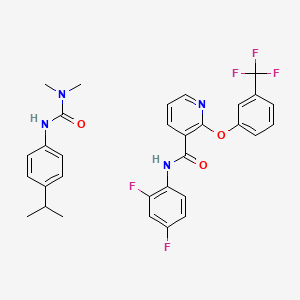![molecular formula C28H32FN7O2 B1672350 4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)
4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- PRMT5 is an enzyme responsible for methylating arginine residues in proteins, playing a crucial role in gene expression regulation and cellular processes.
GSK1326255A: is a potent and selective inhibitor of . It exhibits oral activity and effectively inhibits tumor growth both in vitro and in vivo.
Preparation Methods
Synthetic Routes: The synthetic route for GSK1326255A is proprietary, but it involves several key steps to assemble the compound’s structure.
Reaction Conditions: Specific reaction conditions are not publicly disclosed, but the synthesis likely includes various organic transformations.
Industrial Production: Information on large-scale industrial production methods is limited due to its research-focused nature.
Chemical Reactions Analysis
Reactions Undergone: GSK1326255A may undergo various reactions, including oxidation, reduction, and substitution. detailed mechanistic studies are not widely available.
Common Reagents and Conditions: Reagents such as oxidants, reducing agents, and nucleophiles are likely involved. Conditions would depend on the specific transformation.
Major Products: The major products formed during these reactions would be derivatives of GSK1326255A with modified functional groups.
Scientific Research Applications
Chemistry: Researchers study GSK1326255A to understand its reactivity, stability, and potential modifications.
Biology: Investigating its impact on cellular processes, gene expression, and epigenetic regulation.
Medicine: GSK1326255A’s potential as an anticancer agent due to PRMT5 inhibition.
Industry: Although not directly used in industry, insights from research may inspire drug development.
Mechanism of Action
Targets: GSK1326255A specifically inhibits PRMT5, disrupting its methyltransferase activity.
Pathways: By inhibiting PRMT5, it affects downstream pathways related to gene expression, cell growth, and differentiation.
Comparison with Similar Compounds
Uniqueness: GSK1326255A’s uniqueness lies in its selectivity for PRMT5. Few compounds specifically target this enzyme.
Similar Compounds: Other PRMT inhibitors include GSK126 and EZH2 inhibitors like GSK126 . their mechanisms and targets differ.
Properties
Molecular Formula |
C28H32FN7O2 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
4-fluoro-2-[[2-[2-methoxy-4-(1-propylpiperidin-4-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C28H32FN7O2/c1-3-12-36-13-9-17(10-14-36)18-4-7-22(24(15-18)38-2)33-28-34-26-21(8-11-31-26)27(35-28)32-23-16-19(29)5-6-20(23)25(30)37/h4-8,11,15-17H,3,9-10,12-14H2,1-2H3,(H2,30,37)(H3,31,32,33,34,35) |
InChI Key |
UKKOZAHWQFYYRW-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C=CC(=C5)F)C(=O)N)OC |
Canonical SMILES |
CCCN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C=CC(=C5)F)C(=O)N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK1326255A; GSK 1326255A; GSK-1326255A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


